[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid is a unique chemical compound characterized by its complex structure, which includes both sulfanylidene and sulfamic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-(2-bromoethyl)-1H-tetrazole with thiourea to form the intermediate 2-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethylamine. This intermediate is then reacted with sulfamic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process also involves rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The sulfamic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Sulfamic Acid: A simpler compound with similar functional groups but lacking the tetrazole ring.
Tetrazole Derivatives: Compounds containing the tetrazole ring but with different substituents.
Sulfonic Acid Derivatives: Compounds with sulfonic acid groups but different overall structures.
Uniqueness
[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid is unique due to its combination of sulfanylidene and sulfamic acid groups within a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
81411-89-4 |
---|---|
Molecular Formula |
C3H7N5O3S2 |
Molecular Weight |
225.3 g/mol |
IUPAC Name |
2-(5-sulfanylidene-2H-tetrazol-1-yl)ethylsulfamic acid |
InChI |
InChI=1S/C3H7N5O3S2/c9-13(10,11)4-1-2-8-3(12)5-6-7-8/h4H,1-2H2,(H,5,7,12)(H,9,10,11) |
InChI Key |
LWPNSOKIBJAFLL-UHFFFAOYSA-N |
Canonical SMILES |
C(CN1C(=S)N=NN1)NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.